SMER28
Overview
Description
SMER28, also known as (6-Bromo-4-allylamino)quinazoline, is a small molecule enhancer of autophagy. It was identified in a screen for small molecules that act as modulators of autophagy. This compound functions independently of the mammalian target of rapamycin pathway, making it a unique compound in the field of autophagy research .
Scientific Research Applications
SMER28 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study autophagy and its regulation.
Biology: It is employed in cellular studies to understand the mechanisms of autophagy and its role in cellular homeostasis.
Medicine: This compound has potential therapeutic applications in neurodegenerative diseases like Huntington’s and Parkinson’s diseases due to its ability to enhance the clearance of autophagic substrates
Industry: This compound is used in research and development for the creation of new drugs targeting autophagy-related pathways
Safety and Hazards
Mechanism of Action
Target of Action
SMER28, also known as N-Allyl-6-bromoquinazolin-4-amine or 6-Bromo-N-2-propenyl-4-quinazolinamine, is a small molecule that primarily targets the autophagy pathway . It has been identified as a positive regulator of autophagy . The compound acts independently of the mTOR pathway . Recent studies have identified VCP (p97) as a target of this compound .
Mode of Action
This compound enhances the clearance of autophagic substrates such as mutant huntingtin . It acts independently of the mTOR pathway, increasing autophagosome biosynthesis . This compound also directly inhibits PI3Kδ and to a lesser extent p110γ . This leads to a complete arrest of receptor tyrosine kinase signaling, consequently affecting growth factor-induced cell scattering and dorsal ruffle formation .
Biochemical Pathways
This compound affects the autophagy pathway . It enhances the clearance of autophagic substrates and increases autophagosome biosynthesis . It also stabilizes microtubules and decelerates microtubule dynamics . Moreover, it has been found to attenuate PI3K/mTOR signaling by direct inhibition of PI3K p110 Delta .
Pharmacokinetics
It is known that this compound can be administered subcutaneously . Further in vivo experimental studies are ongoing to assess tissue pharmacokinetics of this compound .
Result of Action
This compound has been found to have neuroprotective effects. It attenuates damages to the SNc dopaminergic neurons, characterized by improved motor function . It also prevents the destruction of SNc neurons and attenuates microgliosis . Moreover, it reduces MDA and ROS production and increases GSH, GP X, SOD, and Nrf2 activities by inducing autophagy . This compound also displays neurotrophic effects at the cellular level by inducing neurite outgrowth and protecting from excitotoxin-induced axon degeneration .
Action Environment
It is known that this compound can function in various cellular environments, including those of neurons . It has been shown to have effects in both in vitro and in vivo models
Biochemical Analysis
Biochemical Properties
SMER28 is known to interact with various biomolecules to exert its effects. It enhances the clearance of autophagic substrates such as mutant huntingtin This suggests that this compound may interact with enzymes and proteins involved in the autophagy pathway
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances autophagy flux and improves the survival of normal hepatocytes . Interestingly, this protective effect of this compound is specific for normal cells, as it does not extend to hepatoma or other cancer cell lines .
Molecular Mechanism
It is known to enhance autophagy independently of the mTOR pathway . This suggests that this compound may exert its effects at the molecular level through mechanisms that involve the induction of autophagy, possibly through interactions with autophagy-related proteins. The exact molecular targets of this compound remain to be identified.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have not been extensively studied. It has been shown to enhance autophagy flux and improve the survival of normal hepatocytes , suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect mouse liver and bone marrow against radiation damage and facilitate survival of mice after lethal whole body or abdominal irradiation
Preparation Methods
SMER28 can be synthesized through a series of chemical reactions involving quinazoline derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
SMER28 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
SMER28 is unique in its dual role as an autophagy inducer and microtubule stabilizer. While other compounds like rapamycin also induce autophagy, they do not stabilize microtubules. Conversely, compounds like epothilone B stabilize microtubules but do not induce autophagy . This unique combination of activities makes this compound a valuable tool in both autophagy and neuroprotection research.
Similar compounds include:
Rapamycin: An autophagy inducer that functions through the mammalian target of rapamycin pathway.
Epothilone B: A microtubule stabilizer used in cancer therapy.
Properties
IUPAC Name |
6-bromo-N-prop-2-enylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOLXUSCUFDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364408 | |
Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-42-7 | |
Record name | SMER 28 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SMER 28 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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